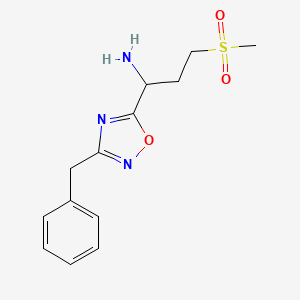![molecular formula C17H29BLiNO5 B1649774 Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate CAS No. 1048030-50-7](/img/structure/B1649774.png)
Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate
Overview
Description
Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate is a chemical compound with the molecular formula C17H29BLiNO5 and a molecular weight of 345.17 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a dioxolane group and a triisopropoxyborate moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate typically involves the reaction of 6-(1,3-dioxolan-2-yl)pyridine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the triisopropoxyborate group is replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding boronic acids, while reduction may produce borohydrides .
Scientific Research Applications
Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the development of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism by which Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate exerts its effects involves the interaction of the borate group with various molecular targets. The triisopropoxyborate moiety can form stable complexes with different substrates, facilitating various chemical transformations. The pyridine ring and dioxolane group also contribute to the compound’s reactivity by providing additional sites for interaction and modification .
Comparison with Similar Compounds
Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate can be compared with other boron-containing compounds such as:
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate: This compound has a similar structure but with hydroxyl groups instead of triisopropoxy groups, leading to different reactivity and applications.
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trimethoxyborate: This compound contains methoxy groups instead of triisopropoxy groups, which also affects its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity suitable for a wide range of applications.
Properties
IUPAC Name |
lithium;[6-(1,3-dioxolan-2-yl)pyridin-2-yl]-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BNO5.Li/c1-12(2)22-18(23-13(3)4,24-14(5)6)16-9-7-8-15(19-16)17-20-10-11-21-17;/h7-9,12-14,17H,10-11H2,1-6H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWGLJYVSBVHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C2OCCO2)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BLiNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048030-50-7 | |
| Record name | Borate(1-), [6-(1,3-dioxolan-2-yl)-2-pyridinyl]tris(2-propanolato)-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048030-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1649692.png)
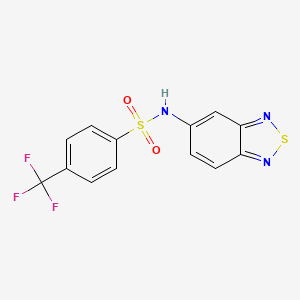
![3-[(3-methylthiophen-2-yl)methyl]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1649696.png)
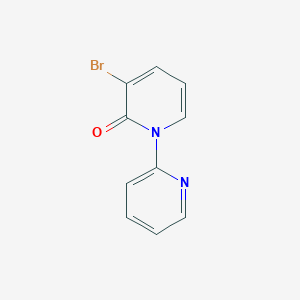
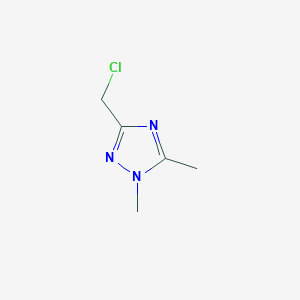
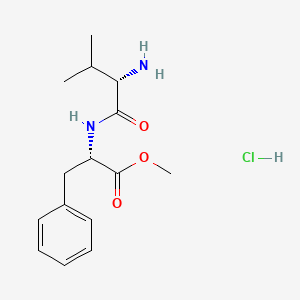
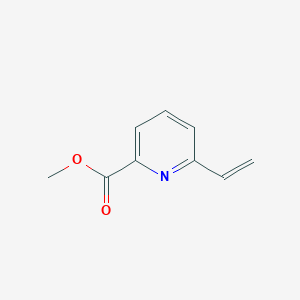
![(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1649706.png)
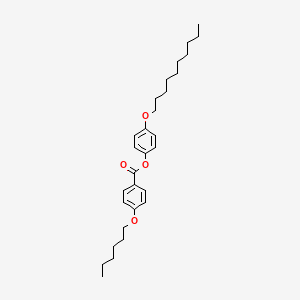
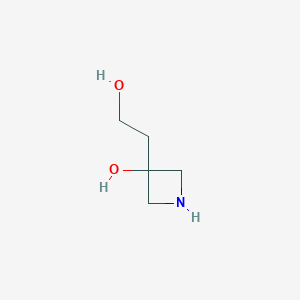

![2-[(2-Bromophenyl)sulfanyl]acetonitrile](/img/structure/B1649711.png)
